![molecular formula C12H18ClNO6 B14457505 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 69821-44-9](/img/structure/B14457505.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a complex structure It is characterized by the presence of an acetyloxy group attached to an ethyl chain, which is further connected to a trimethylpyridinium ion The perchlorate anion balances the charge of the cationic part of the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2,4,6-trimethylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Acetyloxy Group: The intermediate product is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Formation of the Perchlorate Salt: Finally, the compound is reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ion can interact with cellular components, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate: This compound has a similar structure but with phenyl groups instead of methyl groups.
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
69821-44-9 |
|---|---|
分子式 |
C12H18ClNO6 |
分子量 |
307.73 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
InChI |
InChI=1S/C12H18NO2.ClHO4/c1-9-7-10(2)13(11(3)8-9)5-6-15-12(4)14;2-1(3,4)5/h7-8H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
WIVYOEHXTWFABN-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


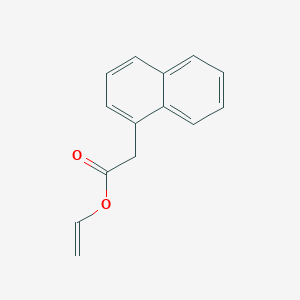
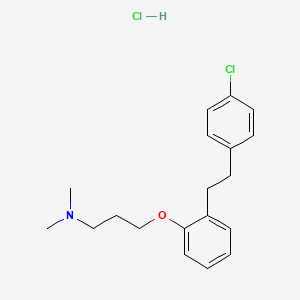
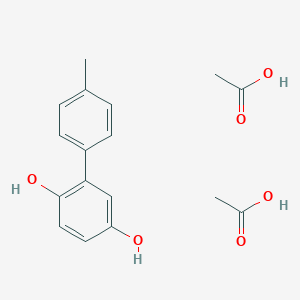
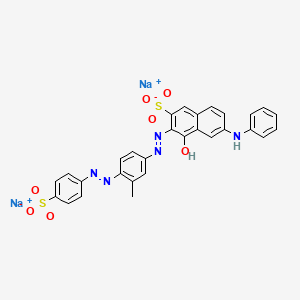
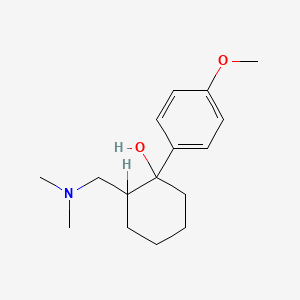

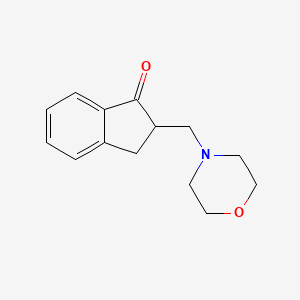
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
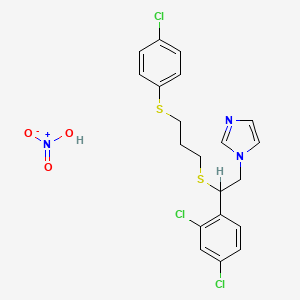
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
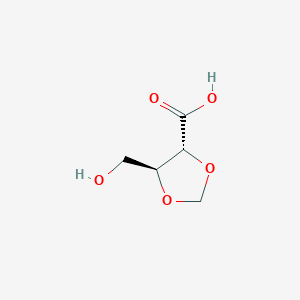
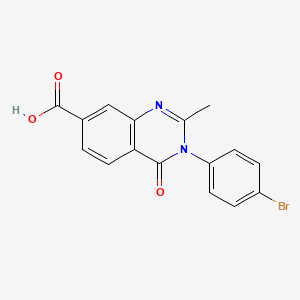
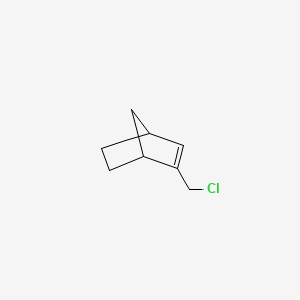
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
